![molecular formula C9H13N3O2S B5367118 methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate
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Overview
Description
Methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its antibacterial, antifungal, and antiviral activities. It has also been investigated as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis. In addition, this compound has shown promising results as a herbicide and insecticide, making it a potential candidate for agricultural applications.
Mechanism of Action
The mechanism of action of methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and pathways in the target organisms. For example, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. It has also been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. In antibacterial studies, this compound has been shown to inhibit the growth of a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In antifungal studies, it has been shown to exhibit potent activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. In anticancer studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate in lab experiments is its high potency and broad-spectrum activity against various organisms. This makes it a valuable tool for studying the mechanisms of action of antibacterial, antifungal, and antiviral agents. However, one of the limitations of using this compound is its potential toxicity to non-target organisms. Therefore, it is important to conduct toxicity studies and use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the research and development of methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate. One potential direction is to explore its potential as a novel herbicide and insecticide. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as parasitic infections and autoimmune disorders. Furthermore, the development of new derivatives and analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate involves the reaction of 4-cyclopropyl-2-methyl-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the thiol group with the ester group, resulting in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
properties
IUPAC Name |
methyl 2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-12-8(6-3-4-6)10-11-9(12)15-5-7(13)14-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOMKAPZFNFKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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